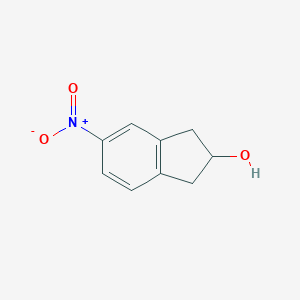

2-Hydroxy-5-nitroindane

概要

説明

チビシクロビルは、B型肝炎ウイルスに対する阻害効果が知られているグアノシン類似体である抗ウイルス剤です。 これは、単純ヘルペスウイルス1型および2型、ならびに水痘帯状疱疹ウイルスによって引き起こされるものを含む、さまざまなウイルス感染症の治療に有望である強力な抗ウイルス薬です .

準備方法

合成経路および反応条件

チビシクロビルの合成には、グアノシンを改変して抗ウイルス特性を導入することが含まれます。具体的な合成経路と反応条件は、所有権があり、詳細な情報は公開ソースでは容易に入手できません。 合成には、求核置換反応と保護-脱保護戦略を含む、複数の化学反応段階が含まれることが知られています .

工業生産方法

チビシクロビルの工業生産は、通常、自動化された反応器と厳格な品質管理対策を使用して、最終製品の純度と効力を確保する大規模な化学合成を含みます。 生産プロセスは、医薬品用途の需要を満たすために効率的かつスケーラブルになるように設計されています .

化学反応の分析

反応の種類

チビシクロビルは、以下を含むさまざまな化学反応を受けます。

酸化: チビシクロビルは、酸化されて異なる代謝産物を形成することができます。

還元: 還元反応は、チビシクロビルの官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな代謝産物とチビシクロビルの誘導体が含まれ、これらは異なる抗ウイルス特性と薬物動態のプロファイルを持つ可能性があります .

科学研究への応用

チビシクロビルは、その抗ウイルス特性について広く研究されてきました。その用途には以下が含まれます。

化学: ヌクレオシド類似体の研究のためのモデル化合物として使用されます。

生物学: ウイルス複製と細胞メカニズムに対する影響について調査されました。

医学: B型肝炎などのウイルス感染症の治療に使用されます。

科学的研究の応用

Tiviciclovir has been extensively studied for its antiviral properties. Its applications include:

Chemistry: Used as a model compound for studying nucleoside analogs.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Used in the treatment of hepatitis B and other viral infections.

Industry: Employed in the development of antiviral drugs and therapeutic agents

作用機序

チビシクロビルは、ウイルスDNAポリメラーゼを阻害することにより、その抗ウイルス効果を発揮します。これにより、ウイルスDNAの複製が阻止されます。これは、細胞酵素によって活性型に変換されるプロドラッグです。 チビシクロビルの活性型は、ウイルスDNAに組み込まれ、鎖の終結とウイルス複製阻害につながります .

類似化合物の比較

類似化合物

アシクロビル: 単純ヘルペスと水痘帯状疱疹感染症の治療に使用される別のグアノシン類似体です。

バラシクロビル: アシクロビルのL-バリンエステルで、同様の適応症に使用されます。

ファムシクロビル: ペンシクロビルのプロドラッグで、ヘルペスウイルス感染症の治療に使用されます

独自性

チビシクロビルは、B型肝炎ウイルスの特異的阻害とその他のグアノシン類似体と比較して、より広範囲のウイルス感染症を治療する可能性において独自です。 その有効性と薬物動態特性は、抗ウイルス療法において貴重な化合物にします .

類似化合物との比較

Similar Compounds

Acyclovir: Another guanosine analog used to treat herpes simplex and varicella-zoster infections.

Valaciclovir: The L-valine ester of acyclovir, used for similar indications.

Famciclovir: A prodrug of penciclovir, used to treat herpesvirus infections

Uniqueness

Tiviciclovir is unique in its specific inhibition of the hepatitis B virus and its potential for treating a broader range of viral infections compared to other guanosine analogs. Its efficacy and pharmacokinetic properties make it a valuable compound in antiviral therapy .

生物活性

2-Hydroxy-5-nitroindane is a compound that has garnered attention for its diverse biological activities. With the molecular formula and a CID of 3685927, it exhibits properties that may be leveraged in various therapeutic contexts. This article delves into the biological activity of this compound, examining its mechanisms, effects, and potential applications based on recent research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitroaromatic compounds, including this compound. For example, derivatives of nitro compounds have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| This compound | 15-20 | E. coli, S. aureus |

| 5-Nitro-2-pyridone | 12-18 | P. aeruginosa |

The above table summarizes findings from various studies where this compound and related compounds were tested for their antibacterial efficacy. The observed zones of inhibition suggest promising applications in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Gene Expression Modulation

A significant aspect of the biological activity of this compound is its influence on gene expression. Research indicates that this compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to upregulate genes associated with nitric oxide production, which plays a vital role in plant defense mechanisms and may have implications for human health as well .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The study utilized the agar diffusion method to determine zones of inhibition, revealing that the compound exhibited notable activity against resistant strains such as E. cloacae and S. typhi. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. cloacae | 18 |

| S. typhi | 20 |

| V. cholerae | 15 |

These findings underscore the potential of this compound as a candidate for further development into antimicrobial agents .

Gene Expression Analysis

Another study focused on the impact of this compound on gene expression in plant models. The results indicated a significant upregulation of genes associated with nitric oxide synthesis after treatment with the compound. This modulation suggests potential applications in enhancing plant resistance to pathogens through induced defense mechanisms .

The biological activities attributed to this compound can be explained through several mechanisms:

- Nitric Oxide Release : The compound can stimulate the release of nitric oxide (NO), which is crucial for various physiological processes, including vasodilation and immune response.

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

- Gene Regulation : It influences transcription factors that regulate genes involved in stress responses, potentially enhancing cellular resilience against environmental stressors.

特性

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGHIYRAUSHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395035 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16513-67-0 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。